molecular formula C17H19ClN4O2 B6587187 N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031962-00-1

N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B6587187
CAS No.: 1031962-00-1
M. Wt: 346.8 g/mol
InChI Key: CZZJJKBYRFZHEQ-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₉H₂₃ClN₄O₂; molecular weight: 374.87) features a pyrimidine core substituted with a pyrrolidin-1-yl group at position 2 and a 6-methyl group. The acetamide linker connects the pyrimidine ring to a 4-chlorophenyl moiety. Its structural design is typical of bioactive pyrimidine derivatives, which are explored for applications in medicinal and agrochemical research due to their ability to modulate biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-10-16(21-17(19-12)22-8-2-3-9-22)24-11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZJJKBYRFZHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1031962-00-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN4O2, with a molecular weight of 346.8 g/mol. The compound features a chlorophenyl group and a pyrimidine derivative, which contribute to its biological properties.

PropertyValue
CAS Number1031962-00-1
Molecular FormulaC17H19ClN4O2
Molecular Weight346.8 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multiple steps, starting from the preparation of the pyrimidine core through condensation reactions. The introduction of the pyrrolidine moiety is achieved via nucleophilic substitution, followed by the attachment of the chlorobenzyl group through Friedel-Crafts alkylation. The final acetamide linkage is formed under mild conditions using acetic anhydride or acetyl chloride.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, influencing their functions. The chlorobenzyl group enhances cell membrane penetration, while the pyrrolidine moiety modulates binding affinity to target molecules, impacting various biochemical pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrimidine cores can inhibit cell proliferation and migration in various cancer cell lines. A related study found that chloroethyl pyrimidine nucleosides significantly inhibited cell proliferation in A431 vulvar epidermal carcinoma cells .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. In various studies, pyrimidine derivatives have demonstrated strong inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents targeting neurological disorders and infections caused by urease-producing bacteria .

Case Studies

  • Antibacterial Activity : Compounds similar to this compound have been evaluated for antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. These studies revealed moderate to strong activity against these pathogens, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For example, certain pyrimidine compounds have been reported to block Lck activity, contributing to their anti-inflammatory potential .
  • Docking Studies : Computational docking studies have elucidated the interactions between this compound and various biological targets at the molecular level, providing insights into its pharmacological effectiveness and guiding further development as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been investigated for its potential therapeutic effects, particularly in the treatment of:

  • Cancer : Studies suggest that compounds with similar structures may inhibit tumor growth by interfering with specific signaling pathways.
  • Autoimmune Disorders : The compound's ability to modulate immune responses makes it a candidate for further research in autoimmune conditions.

The compound exhibits various biological activities:

  • Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes involved in disease processes.
  • Receptor Modulation : Its structural components allow it to interact with receptors, potentially influencing cellular signaling pathways.

Material Science

Beyond biological applications, this compound may also be explored for its properties in material science:

  • Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with tailored properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of compounds similar to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential for development into therapeutic agents.

Case Study 2: Enzyme Interaction

Research detailed in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound could effectively inhibit certain kinases implicated in cancer progression. The study provided insights into the binding affinity and mechanism of action, highlighting its relevance in drug design.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Chlorine vs. The fluorine atom’s smaller size may enhance membrane permeability compared to chlorine . N-(3-Chloro-2-Methylphenyl) Analog (C₁₉H₂₃ClN₄O₂; MW: 374.87): Shifting the chlorine to the 3-position on a methyl-substituted phenyl ring introduces steric hindrance, which could impact interactions with flat binding pockets in enzymatic targets .

Variations in the Pyrimidine Substituents

  • Pyrrolidin-1-yl vs. Piperidin-1-yl: Piperidin-1-yl Derivatives: Compounds like N-(4-Chlorophenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide (C₂₀H₂₅ClN₄O₂; MW: 388.89) replace pyrrolidine with piperidine. The larger six-membered piperidinyl group increases molecular weight and lipophilicity, which may influence solubility and pharmacokinetics .

Core Heterocycle Modifications

  • Pyrimidine vs. Oxadiazole Hybrids :
    • 1,3,4-Oxadiazole Derivatives (e.g., compounds from ): These hybrids replace the pyrimidine-oxy-acetamide scaffold with a sulfur-containing oxadiazole core. Such changes alter electronic properties (e.g., increased polarity) and may shift mechanisms of action from kinase inhibition to redox modulation .

Crystallographic and Conformational Analysis

  • Dihedral Angle Influences : In pyrimidine derivatives, dihedral angles between the pyrimidine ring and substituents (e.g., phenyl groups) dictate molecular planarity. For instance, the target compound’s 4-chlorophenyl group likely adopts a near-coplanar orientation with the pyrimidine ring (similar to analogs with 12–13° dihedral angles), optimizing π-π stacking in target binding .
  • Hydrogen Bonding : Unlike analogs with methoxy or nitro groups (e.g., ), the target compound lacks strong hydrogen-bond acceptors beyond the acetamide oxygen, suggesting reliance on van der Waals interactions for target engagement .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
N-(4-Chlorophenyl)-2-{[6-Methyl-2-(Pyrrolidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide C₁₉H₂₃ClN₄O₂ 374.87 4-ClPh, Pyrrolidin-1-yl Moderate lipophilicity
N-(2-Fluorophenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide C₂₀H₂₆FN₅O₂ 387.45 2-FPh, 4-Me-Piperidin-1-yl Enhanced membrane permeability
N-(3-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide C₁₉H₂₃ClN₄O₂ 374.87 3-Cl-2-MePh, Piperidin-1-yl Steric hindrance at phenyl ring
1,3,4-Oxadiazole Hybrid () C₂₀H₁₅ClN₆O₃S₂ 510.96 Oxadiazole-thione, 4-NO₂Ph High polarity, redox activity

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